Methyl 2-hydroxy-2-methylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-methylbutanoate can be synthesized through the esterification of 2-hydroxy-2-methylbutanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the ester as it forms, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-methylbutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-methylbutanol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-methylbutanoate.
Reduction: Methyl 2-hydroxy-2-methylbutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 2-hydroxy-2-methylbutanoic acid and methanol. This process is catalyzed by esterases and other hydrolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with a different position of the hydroxyl group.
Ethyl 2-hydroxy-2-methylbutanoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-hydroxy-2-phenylpropanoate: Similar ester but with a phenyl group attached to the carbon chain.
Uniqueness
Methyl 2-hydroxy-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydroxyl and ester functional groups allow it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,8)5(7)9-3/h8H,4H2,1-3H3 |
InChI Key |
FMXYCZVOMYLMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC)O |
Origin of Product |
United States |
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